An In-depth Technical Guide to N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide is a halogenated derivative of the 1-indanone scaffold, a privileged structure in medicinal chemistry. While specific research on this particular molecule is limited, its structural motifs suggest significant potential for biological activity. The 1-indanone core is present in numerous pharmacologically active compounds, exhibiting a wide range of therapeutic effects including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of the probable synthetic routes to N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide, its physicochemical properties, and an exploration of its potential biological activities based on the established pharmacology of structurally related analogues.
Introduction: The Significance of the 1-Indanone Scaffold
The 1-indanone framework, a bicyclic ketone, is a cornerstone in the development of novel therapeutic agents.[2][3][5] Its rigid structure provides a well-defined orientation for substituent groups to interact with biological targets. One of the most prominent examples of a medicinally important indanone is Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease.[2][3] The versatility of the indanone scaffold allows for its incorporation into a diverse array of molecular architectures, leading to compounds with a broad spectrum of biological activities.[1][4] The introduction of a bromine atom and an acetamide group, as in the case of N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.
Physicochemical Properties
A summary of the key physicochemical properties of N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of analytical and formulation strategies.
| Property | Value | Source |
| CAS Number | 158205-18-6 | N/A |
| Molecular Formula | C₁₁H₁₀BrNO₂ | N/A |
| Molecular Weight | 268.11 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | N/A |
| Storage | Sealed in dry, 2-8°C | N/A |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis would likely begin with a Friedel-Crafts acylation reaction to form the indanone ring system, followed by nitration, reduction, and finally acetylation.
Caption: Proposed synthetic workflow for N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a hypothetical representation based on general organic synthesis methodologies.[6][7][8][9]
Step 1: Synthesis of 5-Bromo-1-indanone
A common method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[6][7][8][10] For 5-bromo-1-indanone, a plausible starting material would be 3-(4-bromophenyl)propanoic acid.
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Procedure: To a cooled solution of 3-(4-bromophenyl)propanoic acid in a suitable solvent (e.g., dichloromethane), oxalyl chloride is added dropwise, followed by a catalytic amount of DMF. The reaction mixture is stirred until the evolution of gas ceases. The solvent is removed under reduced pressure to yield the crude 3-(4-bromophenyl)propanoyl chloride. This acyl chloride is then dissolved in an appropriate solvent (e.g., nitrobenzene or dichloromethane) and treated with a Lewis acid catalyst such as aluminum chloride (AlCl₃) at a controlled temperature.[11] The reaction is monitored by TLC. Upon completion, the reaction is quenched by pouring it onto ice, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude 5-bromo-1-indanone, which can be purified by column chromatography or recrystallization.
Step 2: Nitration of 5-Bromo-1-indanone
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Procedure: 5-Bromo-1-indanone is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0 °C). A nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified time and then poured onto ice. The precipitated product, 5-bromo-6-nitro-1-indanone, is filtered, washed with water until neutral, and dried.
Step 3: Reduction of the Nitro Group
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Procedure: The 5-bromo-6-nitro-1-indanone is suspended in a suitable solvent such as ethanol or acetic acid. A reducing agent, for instance, tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, is added, and the mixture is heated.[1] After the reaction is complete, the mixture is cooled and made alkaline. The resulting 5-amino-6-bromo-1-indanone is extracted with an organic solvent, and the extract is dried and concentrated.
Step 4: N-Acetylation
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Procedure: The 5-amino-6-bromo-1-indanone is dissolved in a suitable solvent like acetic acid or dichloromethane. Acetic anhydride is added, and the mixture is stirred at room temperature or with gentle heating.[12] The reaction is monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by recrystallization or column chromatography to yield the final product, N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide.
Characterization
The structure and purity of the synthesized N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide would be confirmed using a combination of spectroscopic techniques:
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the indanone ring, and the methyl and NH protons of the acetamide group.
-
¹³C NMR Spectroscopy: The carbon NMR would confirm the presence of the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the indanone and acetamide moieties.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and C=O stretching of the amide, the C=O stretching of the ketone, and C-Br stretching.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Potential Biological Activities and Therapeutic Applications
Given the lack of direct biological data for N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide, its potential pharmacological profile can be inferred from the known activities of structurally similar compounds.
Anti-inflammatory Activity
Many 1-indanone derivatives have demonstrated significant anti-inflammatory properties.[1] The rigid bicyclic system of the indanone core is thought to be crucial for binding to inflammatory targets. The presence of the bromo and acetamido groups could modulate this activity.
Antimicrobial Activity
Indanone derivatives have been reported to possess antibacterial and antifungal activities.[1][13] The lipophilicity conferred by the bromine atom and the hydrogen bonding capabilities of the acetamide group could enhance the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.
Anticancer Activity
The 1-indanone scaffold is present in several compounds with demonstrated anticancer activity.[1][2][3] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. The specific substitution pattern of N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide could lead to novel interactions with anticancer targets.
Future Directions and Conclusion
N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide represents an intriguing molecule with unexplored therapeutic potential. This guide has outlined a plausible synthetic route and has highlighted its potential biological activities based on the well-established pharmacology of the 1-indanone scaffold.
Future research should focus on:
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Optimized Synthesis and Characterization: Developing and validating an efficient synthetic protocol for N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide and fully characterizing the compound using modern analytical techniques.
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In Vitro Biological Screening: Evaluating the compound's activity against a panel of relevant biological targets, including enzymes and receptors implicated in inflammation, microbial infections, and cancer.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to understand the contribution of the bromo and acetamido groups to the biological activity.
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